Cas no 2098076-67-4 (Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate)

Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2098076-67-4
- methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate
- F1967-8122
- AKOS040812301
- 4-Pyrimidinecarboxylic acid, 6-cyclobutyl-2-cyclopropyl-, methyl ester
- Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate
-
- Inchi: 1S/C13H16N2O2/c1-17-13(16)11-7-10(8-3-2-4-8)14-12(15-11)9-5-6-9/h7-9H,2-6H2,1H3
- InChI Key: RHLHQBNDVWYIPJ-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C2CCC2)N=C(C2CC2)N=1)=O
Computed Properties
- Exact Mass: 232.121177757g/mol
- Monoisotopic Mass: 232.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.238±0.06 g/cm3(Predicted)
- Boiling Point: 364.0±30.0 °C(Predicted)
- pka: 0.36±0.32(Predicted)
Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-8122-0.25g |
methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F1967-8122-0.5g |
methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F1967-8122-10g |
methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F1967-8122-1g |
methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
TRC | M295246-100mg |
Methyl 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 100mg |
$ 115.00 | 2022-06-04 | ||
TRC | M295246-1g |
Methyl 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 1g |
$ 660.00 | 2022-06-04 | ||
TRC | M295246-500mg |
Methyl 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F1967-8122-5g |
methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F1967-8122-2.5g |
methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate |
2098076-67-4 | 95%+ | 2.5g |
$932.0 | 2023-09-06 |
Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
Additional information on Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate
Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate (CAS No. 2098076-67-4): An Overview
Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate (CAS No. 2098076-67-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrimidine core and cycloalkyl substituents, exhibits promising biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis, biological properties, and recent research advancements of Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate.
Chemical Structure and Synthesis
The chemical structure of Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate is defined by its pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of cyclobutyl and cyclopropyl substituents at specific positions on the pyrimidine ring imparts unique physical and chemical properties to the molecule. The cyclobutyl group at the 6-position and the cyclopropyl group at the 2-position contribute to the overall stability and reactivity of the compound.
The synthesis of Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate typically involves multi-step reactions, including the formation of the pyrimidine core and subsequent functionalization with the desired substituents. One common synthetic route involves the condensation of a suitable cyanoacetonitrile derivative with an appropriate aldehyde or ketone to form the pyrimidine ring, followed by selective substitution reactions to introduce the cyclobutyl and cyclopropyl groups. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly synthetic pathways for this compound.
Biological Properties
Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. Research has shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels. One notable application is its use as a potent inhibitor of specific kinases involved in signal transduction pathways, which are often dysregulated in diseases such as cancer and inflammatory disorders.
In addition to its kinase inhibitory properties, Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate has demonstrated promising antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve interference with viral replication processes, making it a potential candidate for antiviral drug development.
Recent Research Advancements
The field of medicinal chemistry is continuously evolving, and recent studies have shed new light on the potential applications of Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of cancer cells by targeting multiple signaling pathways simultaneously. The researchers found that it not only suppressed kinase activity but also modulated gene expression patterns associated with cell proliferation and apoptosis.
Another significant advancement comes from a collaborative effort between academic institutions and pharmaceutical companies, which explored the use of Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate in combination therapy for treating multidrug-resistant infections. The results indicated that this compound enhanced the efficacy of existing antibiotics by disrupting bacterial biofilm formation and reducing antibiotic resistance.
Clinical Applications and Future Prospects
The potential clinical applications of Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate are diverse and promising. Its ability to target multiple biological pathways makes it a versatile candidate for drug development across various therapeutic areas. Ongoing clinical trials are evaluating its safety and efficacy in treating conditions such as cancer, viral infections, and inflammatory diseases.
In conclusion, Methyl 6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylate (CAS No. 2098076-67-4) represents a significant advancement in medicinal chemistry. Its unique chemical structure and diverse biological activities position it as a promising lead compound for further research and development. As more studies continue to uncover its full potential, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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